Icopezil maleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ICOPEZIL MALEATE involves several key steps:

Friedel-Crafts Condensation: The reaction of 6-methoxyindolin-2-one with acetyl chloride and aluminum chloride produces 5-acetyl-6-methoxyindolin-2-one.

Oxime Formation: Treatment with hydroxylamine and acetic anhydride yields O-acetyloxime.

Cyclization: The cyclization of O-acetyloxime forms 3-methyl-6,7-dihydro-5H-isoxazolo[4,5-f]indol-6-one.

Condensation: This intermediate is then condensed with 4-(iodomethyl)piperidine-1-carboxylic acid tert-butyl ester.

Deprotection and Benzylation: The final steps involve deprotection with trifluoroacetic acid and benzylation with benzyl bromide to furnish the target compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can occur at the carbonyl group of the indolinone moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and piperidine positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .

Scientific Research Applications

ICOPEZIL MALEATE has been extensively studied for its potential in treating neurodegenerative diseases. Its primary application is as an acetylcholinesterase inhibitor, which helps increase acetylcholine levels in the brain, thereby improving cognitive function in Alzheimer’s patients . Additionally, it has been used in research for:

Mechanism of Action

ICOPEZIL MALEATE exerts its effects by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition prevents the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. By increasing acetylcholine levels, this compound enhances cholinergic transmission in the brain, which is beneficial in conditions like Alzheimer’s disease . The molecular targets include the active site of acetylcholinesterase, where the compound binds and inhibits the enzyme’s activity .

Comparison with Similar Compounds

Donepezil: Another acetylcholinesterase inhibitor used for Alzheimer’s disease.

Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.

Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors.

Comparison: ICOPEZIL MALEATE is unique due to its specific binding affinity and selectivity for acetylcholinesterase. Compared to Donepezil, Rivastigmine, and Galantamine, this compound has shown different pharmacokinetic properties and binding characteristics, which may influence its efficacy and safety profile .

Properties

CAS No. |

145815-98-1 |

|---|---|

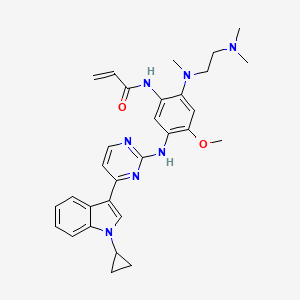

Molecular Formula |

C27H29N3O6 |

Molecular Weight |

491.5 g/mol |

IUPAC Name |

3-[2-(1-benzylpiperidin-4-yl)ethyl]-5,7-dihydropyrrolo[3,2-f][1,2]benzoxazol-6-one;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C23H25N3O2.C4H4O4/c27-23-13-18-12-19-20(25-28-22(19)14-21(18)24-23)7-6-16-8-10-26(11-9-16)15-17-4-2-1-3-5-17;5-3(6)1-2-4(7)8/h1-5,12,14,16H,6-11,13,15H2,(H,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

CTYSKGVFLJLGGX-BTJKTKAUSA-N |

SMILES |

C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Icopezil maleate; CP 118954-11; CP-118,954-11. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-Propylbenzimidazol-2-yl)carbamoyl]benzoic acid](/img/structure/B607976.png)